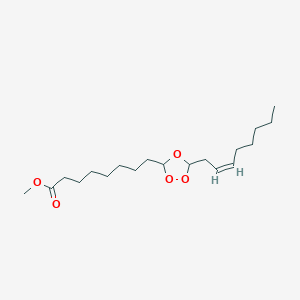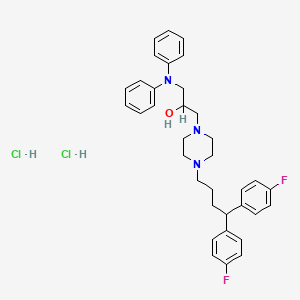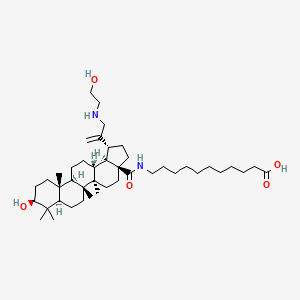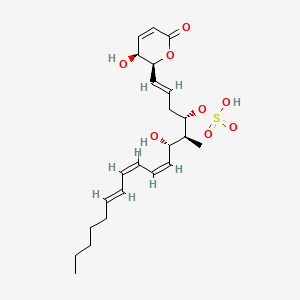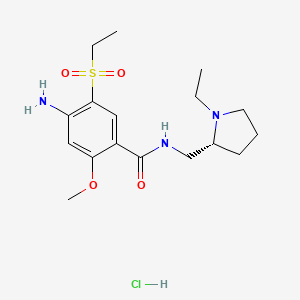
Aramisulpride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aramisulpride hydrochloride is a benzamide derivative and a dopamine receptor antagonist. It is primarily used in the treatment of acute and chronic schizophrenia, as well as in the prevention and treatment of postoperative nausea and vomiting in adults . This compound selectively targets dopamine D2 and D3 receptors, making it effective in alleviating both positive and negative symptoms of schizophrenia .
準備方法
The synthesis of aramisulpride hydrochloride involves several steps. One of the methods includes the methylation of 4-amino-salicylic acid with dimethyl sulfate and a base, optionally in the presence of tetrabutylammonium bromide (TBAB), to obtain 4-amino-2-methoxy methyl benzoate. This is followed by the oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or its methyl ester with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate to yield 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid or its methyl ester . Industrial production methods often involve optimizing these steps to ensure high yield and purity.
化学反応の分析
Aramisulpride hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid to 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid.
Substitution: The methylation of 4-amino-salicylic acid with dimethyl sulfate. Common reagents used in these reactions include dimethyl sulfate, sodium tungstate, and ammonium molybdate.
科学的研究の応用
Aramisulpride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of benzamide derivatives and their interactions with dopamine receptors.
Biology: Research on this compound helps in understanding the role of dopamine receptors in various biological processes.
Industry: The compound is used in the pharmaceutical industry for the development of antipsychotic medications.
作用機序
Aramisulpride hydrochloride exerts its effects by selectively binding to dopamine D2 and D3 receptors. This binding inhibits the action of dopamine, a neurotransmitter involved in mood, behavior, and cognition . The compound predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other antipsychotic agents . Additionally, this compound has been found to be a potent antagonist of the 5-HT7 receptor, which may contribute to its antidepressant effects .
類似化合物との比較
Aramisulpride hydrochloride is often compared with other substituted benzamides such as sulpiride and sultopride. These compounds share a high degree of selectivity for D2 and D3 receptors but differ in their affinities and pharmacological profiles . For instance:
Sulpiride: Has a lower affinity for D2 and D3 receptors compared to this compound.
Sultopride: Also has a lower affinity for D2 and D3 receptors but is used in similar therapeutic contexts. The uniqueness of this compound lies in its dual effect at different doses, providing both antipsychotic and antidepressant benefits.
特性
CAS番号 |
2129505-46-8 |
|---|---|
分子式 |
C17H28ClN3O4S |
分子量 |
405.9 g/mol |
IUPAC名 |
4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H/t12-;/m1./s1 |
InChIキー |
XFOYXFDTUMXXFP-UTONKHPSSA-N |
異性体SMILES |
CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl |
正規SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


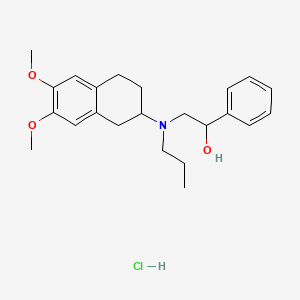
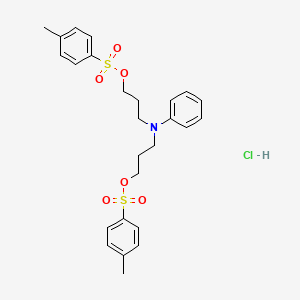
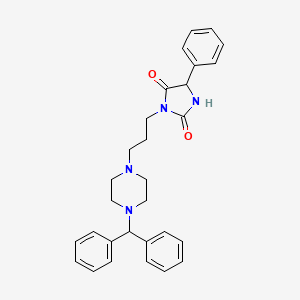
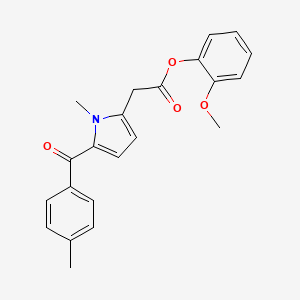
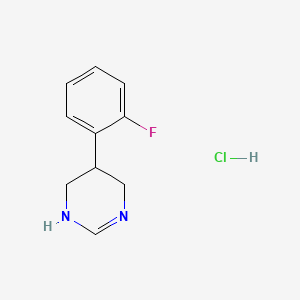

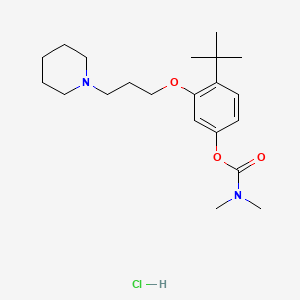
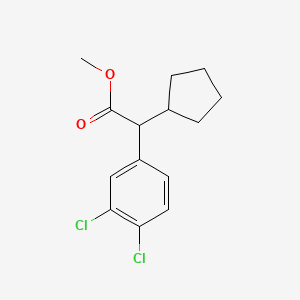
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)
